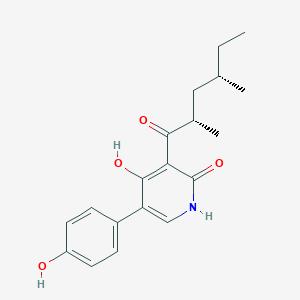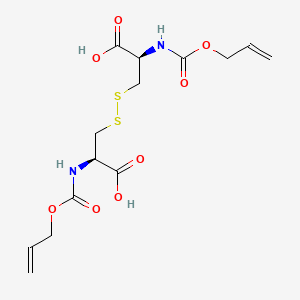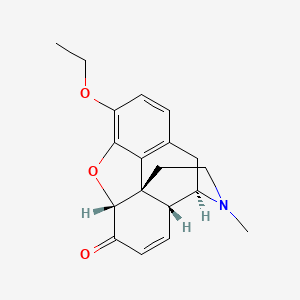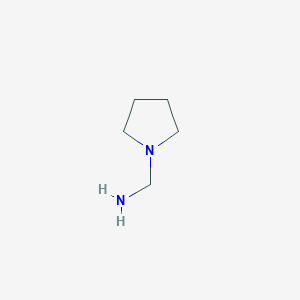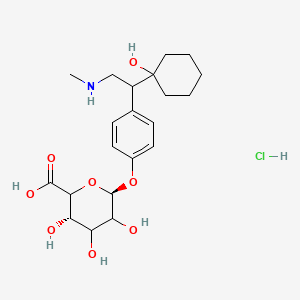
rac N,O-Didesmethyl Venlafaxine beta-D-Glucuronide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac N,O-Didesmethyl Venlafaxine: is a derivative of Venlafaxine, a well-known antidepressant belonging to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). This compound is characterized by the removal of methyl groups from both the nitrogen and oxygen atoms in the Venlafaxine molecule. It is primarily studied for its pharmacological properties and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of rac N,O-Didesmethyl Venlafaxine typically involves the demethylation of Venlafaxine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4). The reaction conditions often require controlled temperatures and specific solvents to ensure the selective removal of methyl groups without affecting other functional groups .
Industrial Production Methods: : Industrial production of rac N,O-Didesmethyl Venlafaxine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: : rac N,O-Didesmethyl Venlafaxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully reduced form.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully reduced amines .
Wissenschaftliche Forschungsanwendungen
rac N,O-Didesmethyl Venlafaxine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of rac N,O-Didesmethyl Venlafaxine involves the inhibition of serotonin and norepinephrine reuptake in the central nervous system. By blocking the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, thereby enhancing neurotransmission and improving mood. The molecular targets include serotonin transporters (SERT) and norepinephrine transporters (NET), which are key pathways involved in mood regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Desvenlafaxine (O-desmethylvenlafaxine): The active metabolite of Venlafaxine, also an SNRI, used in the treatment of major depressive disorder.
Venlafaxine: The parent compound, widely used as an antidepressant.
Uniqueness: : rac N,O-Didesmethyl Venlafaxine is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites. These differences can influence its efficacy, safety profile, and potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H32ClNO8 |
|---|---|
Molekulargewicht |
461.9 g/mol |
IUPAC-Name |
(3S,6S)-3,4,5-trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H31NO8.ClH/c1-22-11-14(21(28)9-3-2-4-10-21)12-5-7-13(8-6-12)29-20-17(25)15(23)16(24)18(30-20)19(26)27;/h5-8,14-18,20,22-25,28H,2-4,9-11H2,1H3,(H,26,27);1H/t14?,15?,16-,17?,18?,20+;/m0./s1 |
InChI-Schlüssel |
KXBUKYNISZGJHO-ZZZKTXHCSA-N |
Isomerische SMILES |
CNCC(C1=CC=C(C=C1)O[C@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)C3(CCCCC3)O.Cl |
Kanonische SMILES |
CNCC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


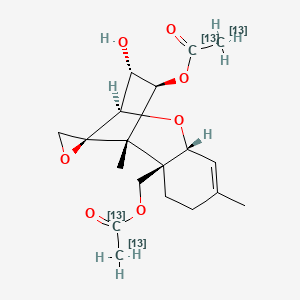
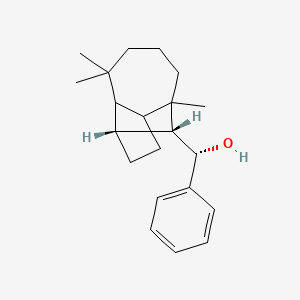
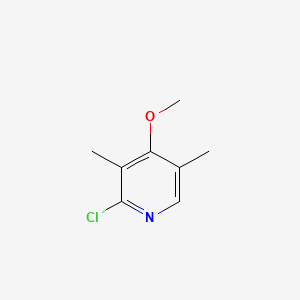
![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)


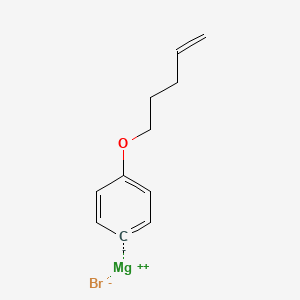

![[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid](/img/structure/B13402981.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)
